Plumbane, tributylethyl-
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Overview
Description
Plumbane, tributylethyl- is an organolead compound that features a lead atom bonded to three butyl groups and one ethyl group
Preparation Methods
The synthesis of plumbane, tributylethyl- typically involves the reaction of lead(IV) chloride with butyl and ethyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield. Industrial production methods for organolead compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Plumbane, tributylethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead oxides and other byproducts.
Reduction: Reduction reactions can convert plumbane, tributylethyl- to lower oxidation states of lead.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Plumbane, tributylethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds.
Biology: Studies have explored its potential effects on biological systems, although its toxicity limits its use.
Medicine: Research is ongoing to understand its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of plumbane, tributylethyl- involves its interaction with cellular components, particularly enzymes and receptors. It can inhibit or activate specific molecular pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with the retinoid-X receptor and peroxisome proliferator-activated receptor gamma.
Comparison with Similar Compounds
Plumbane, tributylethyl- can be compared with other organolead compounds such as tetraethyllead and tetramethyllead These compounds share similar chemical properties but differ in their specific alkyl groups and resulting reactivity
Similar compounds include:
Tetraethyllead: Used as an anti-knock agent in gasoline.
Tetramethyllead: Known for its use in organic synthesis.
Lead tetrafluoride: A lead compound with different chemical properties and applications.
Properties
IUPAC Name |
tributyl(ethyl)plumbane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H5.Pb/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGMMMHLVLXRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Pb](CC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Pb |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215468 |
Source
|
Record name | Plumbane, tributylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65151-10-2 |
Source
|
Record name | Plumbane, tributylethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Plumbane, tributylethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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